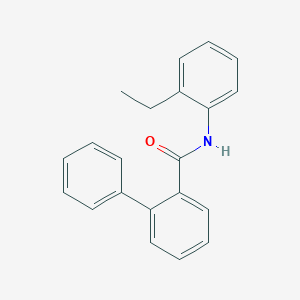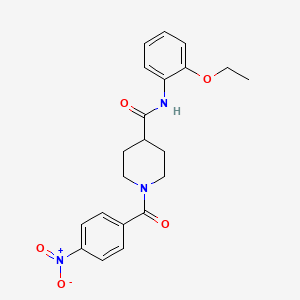
N-(2-ethylphenyl)-2-biphenylcarboxamide
Overview
Description
N-(2-ethylphenyl)-2-biphenylcarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of compounds known as amides and is characterized by its unique molecular structure, which includes two biphenyl rings and an ethylphenyl group attached to a carboxamide functional group.
Mechanism of Action
The exact mechanism of action of N-(2-ethylphenyl)-2-biphenylcarboxamide is not fully understood. However, studies have suggested that N-(2-ethylphenyl)-2-biphenylcarboxamide may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In terms of its neuroprotective effects, N-(2-ethylphenyl)-2-biphenylcarboxamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to increase the activity of certain enzymes involved in the production of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide has a number of biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-2-biphenylcarboxamide has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In terms of its neuroprotective effects, N-(2-ethylphenyl)-2-biphenylcarboxamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to increase the activity of certain enzymes involved in the production of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-ethylphenyl)-2-biphenylcarboxamide in lab experiments is its relatively low toxicity. Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide has a low toxicity profile and is well-tolerated in animal models. This makes it a promising candidate for further preclinical and clinical studies.
One of the limitations of using N-(2-ethylphenyl)-2-biphenylcarboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(2-ethylphenyl)-2-biphenylcarboxamide to animal models or to study its effects in vitro. However, this limitation can be overcome by using appropriate solvents or by modifying the structure of N-(2-ethylphenyl)-2-biphenylcarboxamide to improve its solubility.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-2-biphenylcarboxamide. One area of research is to further elucidate the mechanism of action of N-(2-ethylphenyl)-2-biphenylcarboxamide in cancer cells and in neurological disorders. This could lead to the development of more effective therapies for these diseases.
Another area of research is to explore the potential use of N-(2-ethylphenyl)-2-biphenylcarboxamide in combination with other drugs or therapies. Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide can enhance the anti-cancer effects of certain chemotherapy drugs. Further studies could explore the potential synergistic effects of N-(2-ethylphenyl)-2-biphenylcarboxamide with other therapies.
Finally, future research could focus on modifying the structure of N-(2-ethylphenyl)-2-biphenylcarboxamide to improve its solubility and bioavailability. This could lead to the development of more effective formulations of N-(2-ethylphenyl)-2-biphenylcarboxamide for use in preclinical and clinical studies.
Conclusion
In conclusion, N-(2-ethylphenyl)-2-biphenylcarboxamide is a promising compound with potential therapeutic applications in cancer treatment and neurological disorders. Its unique molecular structure and low toxicity profile make it a promising candidate for further preclinical and clinical studies. Further research is needed to elucidate the mechanism of action of N-(2-ethylphenyl)-2-biphenylcarboxamide and to explore its potential use in combination with other drugs or therapies.
Scientific Research Applications
N-(2-ethylphenyl)-2-biphenylcarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide has anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
In addition to cancer treatment, N-(2-ethylphenyl)-2-biphenylcarboxamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-ethylphenyl)-2-biphenylcarboxamide can inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(2-ethylphenyl)-2-biphenylcarboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-2-16-10-6-9-15-20(16)22-21(23)19-14-8-7-13-18(19)17-11-4-3-5-12-17/h3-15H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGLPXZZJBSZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3536506.png)
![methyl (5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B3536515.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B3536527.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3536537.png)
![5-(3-chlorophenyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B3536546.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3536555.png)

![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536575.png)
![3-(isobutyrylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3536586.png)
![2-{[(4-bromophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B3536587.png)
![3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3536599.png)
